molecular formula C18H10D4F3N3O3S B602663 Lansoprazole Sulfone-d4 CAS No. 1184999-77-6

Lansoprazole Sulfone-d4

Cat. No.: B602663
CAS No.: 1184999-77-6
M. Wt: 389.38
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lansoprazole Sulfone-d4 is a deuterium-labeled derivative of Lansoprazole Sulfone. It is an orally active and selective inhibitor of the H+, K±ATPase enzyme, which plays a crucial role in the secretion of gastric acid. This compound is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of proton pump inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lansoprazole Sulfone-d4 typically involves the deuterium labeling of Lansoprazole Sulfone. The general preparation of Lansoprazole involves the condensation of 2-mercaptobenzimidazole with 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride in the presence of sodium hydroxide to form Lanso-sulfide. This intermediate is then oxidized using hydrogen peroxide to yield Lansoprazole .

Industrial Production Methods

Industrial production methods for this compound are similar to those used for Lansoprazole, with additional steps for deuterium labeling. The process involves the use of stable isotope-labeled reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms into the final product .

Chemical Reactions Analysis

Types of Reactions

Lansoprazole Sulfone-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product formed from these reactions is this compound, with potential by-products including unreacted intermediates and over-oxidized compounds .

Scientific Research Applications

Pharmacological Applications

1.1. Treatment of Acid-Related Disorders

Lansoprazole sulfone-d4 is utilized in the management of several acid-related gastrointestinal disorders, including:

  • Duodenal Ulcer
  • Gastric Ulcer
  • Gastroesophageal Reflux Disease (GERD)
  • Zollinger-Ellison Syndrome

A study evaluating the efficacy of lansoprazole in patients with Zollinger-Ellison syndrome demonstrated that it effectively controlled gastric acid hypersecretion with minimal side effects. Patients typically required a daily dose of 60 mg, with adjustments made based on individual responses .

1.2. Cytochrome P450 Activity Assessment

Research indicates that lansoprazole can serve as a novel probe for assessing cytochrome P450 3A activity in human liver tissues. This application is significant for understanding drug metabolism and interactions, particularly in pharmacokinetic studies .

Research Applications

2.1. Analytical Chemistry

This compound is employed in various analytical methodologies, including:

  • Quantification in Biological Samples : A rapid resolution liquid chromatography-electrospray tandem mass spectrometry method was developed to quantify lansoprazole in human plasma, facilitating bioequivalence studies .
  • Stability Studies : Its stable isotope nature allows for detailed stability assessments in formulations, enhancing the understanding of drug behavior under varying conditions.

2.2. Drug Development

The compound is integral to drug formulation and development processes, particularly in creating oral delivery systems that are effective for pediatric and geriatric populations .

Mechanistic Studies

This compound aids in elucidating the mechanisms underlying various biological processes:

  • Cell Signaling Pathways : It has been shown to influence pathways related to apoptosis, autophagy, and inflammation, making it valuable for studies on cancer biology and immune response .
  • Epigenetic Research : The compound's interactions with epigenetic modifiers provide insights into gene regulation mechanisms, which are pivotal in cancer research and therapeutic development .

Data Table: Key Applications of this compound

Application AreaDescriptionReferences
Acid-Related DisordersTreatment for duodenal ulcers, gastric ulcers, GERD, Zollinger-Ellison syndrome
Cytochrome P450 Activity AssessmentUsed as a probe to assess CYP 3A activity
Quantification in Biological SamplesLC/MS/MS method for quantifying lansoprazole in plasma
Drug DevelopmentIntegral to formulating oral delivery systems
Mechanistic StudiesInfluences apoptosis and inflammation pathways

Case Studies

Case Study 1: Efficacy in Zollinger-Ellison Syndrome
A prospective study involving 20 patients demonstrated that lansoprazole effectively controlled acid hypersecretion with a high tolerance rate among participants. Adjustments to dosing were made based on individual needs, highlighting its adaptability as a treatment option .

Case Study 2: Cytochrome P450 Activity
In another study focused on drug metabolism, lansoprazole was utilized to evaluate CYP 3A activity across different liver samples, providing critical data on interindividual variability in drug response and metabolism .

Mechanism of Action

Lansoprazole Sulfone-d4 exerts its effects by inhibiting the H+, K±ATPase enzyme in the gastric parietal cells. This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, this compound effectively reduces gastric acid secretion, promoting the healing of ulcers and reducing symptoms of acid-related disorders .

Biological Activity

Lansoprazole Sulfone-d4 is a deuterated derivative of Lansoprazole, a well-known proton pump inhibitor (PPI) used primarily for the treatment of gastric acid-related disorders. The deuteration enhances its pharmacokinetic properties, making it a valuable tool in scientific research, particularly in studying the metabolic pathways and biological activities associated with proton pump inhibitors.

Chemical and Physical Properties

  • Chemical Name : this compound
  • CAS Number : 1216682-38-0
  • Molecular Formula : C16H10D4F3N3OS
  • Molar Mass : 357.39 g/mol
  • Appearance : White to off-white solid
  • Melting Point : 145-147°C
  • Solubility : Slightly soluble in DMSO and methanol

This compound functions primarily as an inhibitor of the H+, K+-ATPase enzyme located in the gastric parietal cells. This inhibition leads to a significant reduction in gastric acid secretion, which is crucial for managing conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome.

Biochemical Pathways

The metabolism of Lansoprazole involves:

  • 5-Hydroxylation : Catalyzed predominantly by CYP2C19.
  • Sulfoxidation : Primarily facilitated by CYP3A4, leading to the formation of Lansoprazole Sulfone.

Biological Activity and Efficacy

This compound exhibits notable biological activities:

  • Proton Pump Inhibition : It has demonstrated IC50 values of 0.59 µM intracellularly and 0.46 µM in broth against Mycobacterium tuberculosis, indicating its potential as an anti-tuberculosis agent .
  • Gastric Acid Secretion Control : In clinical studies, Lansoprazole has been effective in controlling gastric acid hypersecretion, particularly in patients with Zollinger-Ellison syndrome .

Case Study 1: Efficacy in Zollinger-Ellison Syndrome

A study involving patients with Zollinger-Ellison syndrome found that Lansoprazole effectively controlled gastric acid secretion. Most patients required only once-daily dosing, highlighting its long duration of action and safety profile .

Case Study 2: Metabolic Pathway Analysis

Research has indicated that Lansoprazole can serve as a probe for assessing CYP3A activity in human liver microsomes. This study provided insights into the metabolic interactions of Lansoprazole and its derivatives, including this compound .

Summary of Findings

PropertyValue
IC50 (Intracellular)0.59 µM
IC50 (In Broth)0.46 µM
Target EnzymeH+, K+-ATPase
Clinical ApplicationsGERD, Peptic Ulcers, TB
Safety ProfileWell-tolerated; no significant side effects reported

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Lansoprazole Sulfone-d4 and its metabolites in biological matrices?

  • Methodology : High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the gold standard. Use a Diamonsil C18 column (5 μm, 150 × 2.1 mm) with a mobile phase of acetonitrile-0.1% formic acid and 2 mmol·L⁻¹ ammonium acetate (43:57, v/v) at 0.3 mL/min flow rate. Electrospray ionization in positive mode with multiple reaction monitoring (MRM) is critical for specificity. For this compound, target transitions include m/z 383.9→115.9 .
  • Validation : Ensure inter- and intra-assay coefficients of variation (CVs) <10% and recovery rates >90% across low, medium, and high concentrations (e.g., 24.80–4960.00 ng/mL for this compound) .

Q. How should sample preparation be optimized to minimize matrix effects in pharmacokinetic studies?

  • Approach : Use acetonitrile precipitation for plasma protein removal. Include an internal standard (e.g., omeprazole) to correct for variability. Centrifuge samples at 4°C and store at –80°C post-collection to prevent degradation .
  • Troubleshooting : Validate recovery rates using spiked plasma samples. For this compound, absolute recoveries should exceed 90% with ≤5% variability between replicates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic parameters of this compound across studies?

  • Analysis Framework :

Compare methodologies (e.g., extraction techniques, instrument calibration).

Assess population differences (e.g., species, genetic polymorphisms in CYP2C19).

Use ANOVA followed by Duncan’s multiple comparison test (p < 0.05) to evaluate statistical significance .

  • Case Study : In rat plasma, caffeine co-administration altered this compound clearance rates, highlighting the need to control for drug-drug interactions .

Q. What experimental design considerations are critical for studying this compound’s metabolic stability in vitro?

  • Key Parameters :

  • Incubation Conditions : Use liver microsomes (human/rat) with NADPH-regenerating systems at 37°C.
  • Time Points : Collect samples at 0, 5, 15, 30, and 60 minutes to track metabolite formation.
  • Data Normalization : Express results as % remaining parent compound vs. time, using nonlinear regression for half-life calculation .

Q. How can researchers validate the specificity of this compound assays in the presence of structurally similar metabolites?

  • Strategies :

  • Perform chromatographic separation optimization (e.g., gradient elution).
  • Use MRM transitions unique to each analyte (e.g., m/z 368.0→163.9 for Lansoprazole, m/z 383.9→115.9 for Sulfone-d4).
  • Conduct cross-reactivity tests with metabolites like 5-hydroxylansoprazole .

Q. Methodological Best Practices

Q. What statistical tools are recommended for pharmacokinetic data analysis?

  • Software : DAS 2.0 for non-compartmental analysis (e.g., AUC, Cmax, t1/2). Use SPSS 13.0 for ANOVA and post-hoc tests .
  • Reporting : Include tables with mean ± SD, CVs, and p-values. Follow journal guidelines for table formatting (e.g., Roman numerals, footnotes) .

Q. How to address ethical and data integrity challenges in human pharmacokinetic studies?

  • Compliance :

  • Obtain informed consent and ethical approval (e.g., RECSAF 5.6 guidelines).
  • Pseudonymize data and conduct risk assessments per GDPR .
    • Training : Ensure all personnel complete data protection training .

Properties

IUPAC Name

4,5,6,7-tetradeuterio-2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfonyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O3S/c1-10-13(20-7-6-14(10)25-9-16(17,18)19)8-26(23,24)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMJMCGRSSSSDJ-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)S(=O)(=O)CC3=NC=CC(=C3C)OCC(F)(F)F)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662054
Record name 2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfonyl}(4,5,6,7-~2~H_4_)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184999-77-6
Record name 2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfonyl}(4,5,6,7-~2~H_4_)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lansoprazole Sulfone-d4
Reactant of Route 2
Lansoprazole Sulfone-d4
Reactant of Route 3
Reactant of Route 3
Lansoprazole Sulfone-d4
Reactant of Route 4
Reactant of Route 4
Lansoprazole Sulfone-d4
Reactant of Route 5
Reactant of Route 5
Lansoprazole Sulfone-d4
Reactant of Route 6
Reactant of Route 6
Lansoprazole Sulfone-d4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.